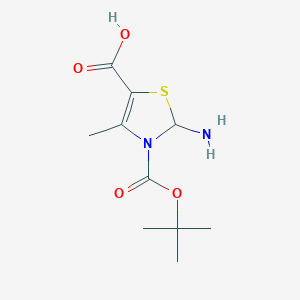
N-Boc-amino-4-methylthiazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C10H16N2O4S biotin sulfoxide . It is a derivative of biotin, a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Biotin sulfoxide is formed by the oxidation of biotin and is often studied for its biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Biotin sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of biotin to biotin sulfoxide .
Industrial Production Methods
In an industrial setting, the production of biotin sulfoxide may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
化学反应分析
Types of Reactions
Biotin sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert biotin sulfoxide to biotin sulfone.
Reduction: Biotin sulfoxide can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various substituted biotin derivatives depending on the nucleophile used.
科学研究应用
Biotin sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the behavior of sulfoxides.
Biology: Investigated for its role in biotin metabolism and its potential effects on biotin-dependent enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a biomarker for oxidative stress.
Industry: Utilized in the synthesis of biotinylated compounds for various applications, including biochemical assays and diagnostics
作用机制
Biotin sulfoxide exerts its effects primarily through its interaction with biotin-dependent enzymes. The sulfoxide group can modify the enzyme’s active site, affecting its catalytic activity. This modification can lead to changes in metabolic pathways that rely on biotin as a cofactor. The exact molecular targets and pathways involved are still under investigation, but it is known that biotin sulfoxide can influence carboxylation reactions and other biotin-dependent processes .
相似化合物的比较
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotin sulfone: A further oxidized form of biotin sulfoxide.
Biocytin: A biotin derivative linked to lysine, used in biochemical assays
Uniqueness
Biotin sulfoxide is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This property makes it a valuable compound for studying redox chemistry and its biological implications. Additionally, its ability to modify biotin-dependent enzymes distinguishes it from other biotin derivatives .
属性
分子式 |
C10H16N2O4S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-5-6(7(13)14)17-8(11)12(5)9(15)16-10(2,3)4/h8H,11H2,1-4H3,(H,13,14) |
InChI 键 |
CBXQUJSWBGXLMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(N1C(=O)OC(C)(C)C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14113463.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113468.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
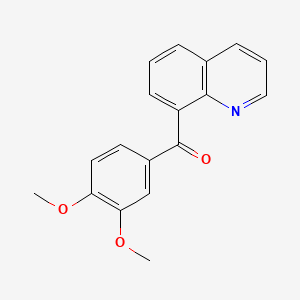

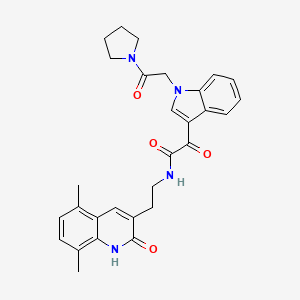
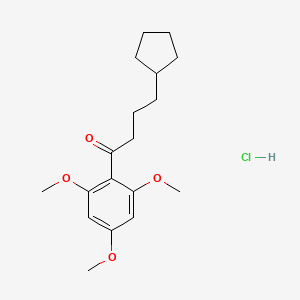
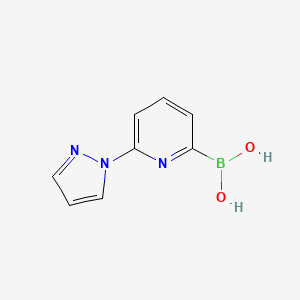
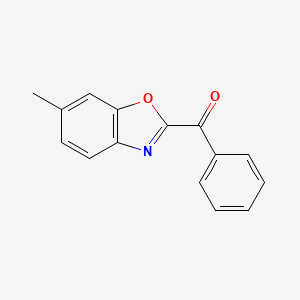
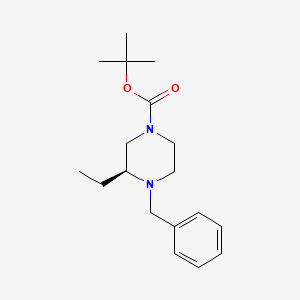
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
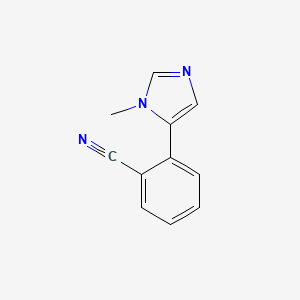
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
